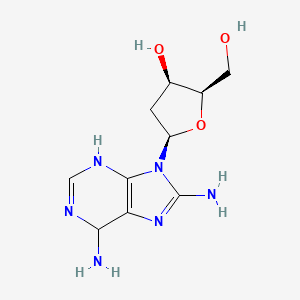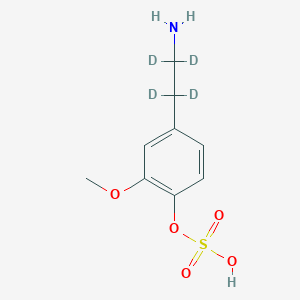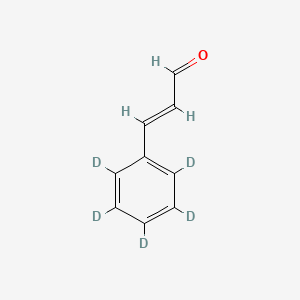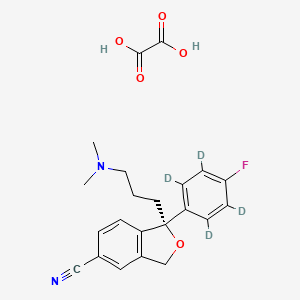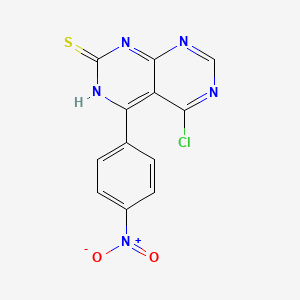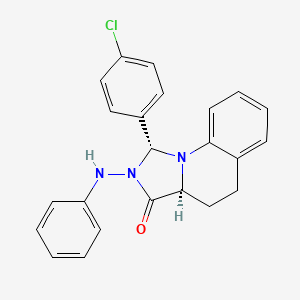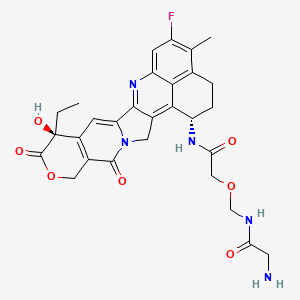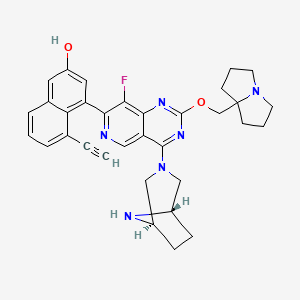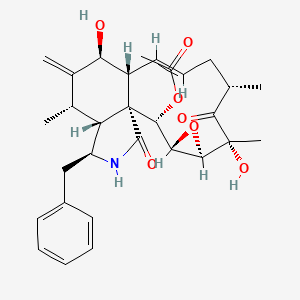
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione is a deuterated analog of a purine derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in specific positions. The deuteration can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione typically involves multiple steps, including the introduction of deuterium atoms. One common approach is to start with a non-deuterated precursor and then perform deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using specialized equipment to ensure high purity and yield. The process may also include purification steps such as chromatography to isolate the desired deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium can affect the compound’s binding affinity and stability, leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Hydroxyhexyl)-3,7-dimethylpurine-2,6-dione: The non-deuterated analog of the compound.
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3-methyl-7-(trideuteriomethyl)purine-2,6-dione: Another deuterated analog with different substitution patterns.
Uniqueness
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione is unique due to its specific deuterium substitution, which can lead to distinct physical and chemical properties. This uniqueness makes it valuable for various research applications, particularly in studying the effects of deuterium on chemical and biological systems.
Eigenschaften
Molekularformel |
C13H20N4O3 |
|---|---|
Molekulargewicht |
286.36 g/mol |
IUPAC-Name |
1-(4,4,5,6,6,6-hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2,9D |
InChI-Schlüssel |
NSMXQKNUPPXBRG-PJFGFURISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Kanonische SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


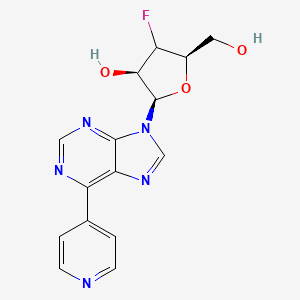
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
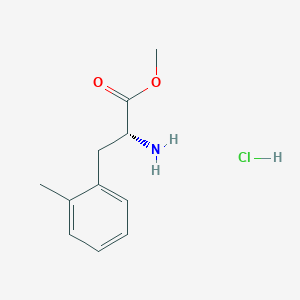
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
